molecular formula C22H22ClN3O2 B2483708 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethylphenyl)butanamide CAS No. 946320-92-9

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethylphenyl)butanamide

Cat. No. B2483708
CAS RN: 946320-92-9
M. Wt: 395.89
InChI Key: XZZMXCHNTWHEHW-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrrolopyrazine, which is a biologically active scaffold containing pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Molecular Structure Analysis

The compound contains a pyrrolopyrazine core, which is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Heterocyclic Compounds : The compound is involved in the synthesis of new heterocyclic compounds with potential biological activity. Reactions with antipyrin, hydrazines, and other reagents yield pyridazinone derivatives and chloropyridazine derivatives, which are then used to prepare dithio derivatives and other compounds with antimicrobial and antifungal activities (Sayed et al., 2003).
  • Synthesis of Azetidinones and Thiazolidinones : The compound participates in the synthesis of new azetidinones and thiazolidinones. These compounds are evaluated for their in vitro antimicrobial activity against various microbes and antitubercular activity against Mycobacterium tuberculosis H37 Rv (Modha et al., 2002).

Biological and Pharmaceutical Research

  • Anticonvulsant and Muscle Relaxant Activities : Derivatives of the compound are synthesized and evaluated for their anticonvulsant activity and muscle relaxant activity. Some synthesized derivatives demonstrate promising results in standard drug comparison models (Sharma et al., 2013).
  • Anticancer and Antiangiogenic Agents : Pyridazinone derivatives, including this compound, are recognized for their biological activities. New derivatives are synthesized and evaluated for their anticancer, antiangiogenic, and antioxidant activities. Some derivatives exhibit inhibitory activities very close to standard drugs and show potential as antiangiogenic agents against various proangiogenic cytokines involved in tumor progression (Kamble et al., 2015).

Chemical Properties and Applications

  • Corrosion Inhibition : The compound is used in studies to understand the inhibition of steel corrosion in acidic media. The efficiency of inhibition is analyzed and found to be temperature-dependent, with the compound adsorbing on the steel surface according to a Temkin isotherm adsorption model. This suggests its potential use in protective coatings and materials preservation (Bouklah et al., 2004).

properties

IUPAC Name

4-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(3,4-dimethylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O2/c1-15-5-10-19(14-16(15)2)24-21(27)4-3-13-26-22(28)12-11-20(25-26)17-6-8-18(23)9-7-17/h5-12,14H,3-4,13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZMXCHNTWHEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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